![molecular formula C25H27FN6O2 B2740671 8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione CAS No. 898437-69-9](/img/structure/B2740671.png)

8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

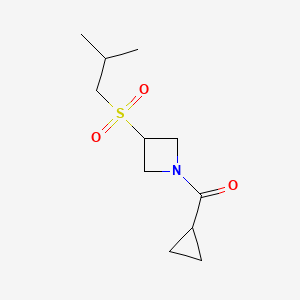

The compound “8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione” is a complex organic molecule. It has a molecular formula of C25H27FN6O2 and a molecular weight of 462.529. The compound is part of the piperazines family .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The InChI string for this compound is InChI=1S/C24H32FN7O3/c1- 27- 22- 21 (23 (33) 28 (2) 24 (27) 34) 32 (12- 9- 29- 13- 15- 35- 16- 14- 29) 20 (26- 22) 17- 30- 7- 10- 31 (11- 8- 30) 19- 5- 3- 18 (25) 4- 6- 19/h3- 6H,7- 17H2,1- 2H3 .

Scientific Research Applications

Syntheses and Antagonist Activity

Research has explored the synthesis and biological activity of bicyclic derivatives similar to the specified compound, focusing on their potential as 5-HT2 (serotonin) receptor antagonists. For instance, compounds with a 4-[bis(4-fluorophenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group have been prepared and tested for their antagonist activity against 5-HT2 and alpha 1 receptors, revealing significant 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo (Watanabe et al., 1992).

Luminescent Properties and Photo-induced Electron Transfer

Novel piperazine substituted naphthalimide model compounds have been synthesized, showing the fluorescence quantum yields and photo-induced electron transfer (PET) processes, indicating potential applications in molecular probes and sensors (Gan et al., 2003).

Herbicidal Activity

A novel synthetic route has led to the creation of 1-phenyl-piperazine-2,6-diones with significant herbicidal activity, demonstrating the agricultural applications of similar compounds (Li et al., 2005).

Antiviral and Antibacterial Agents

Compounds structurally related to the query molecule have been investigated for their antiviral and antibacterial properties. For example, diketopiperazine derivatives from marine-derived actinomycete have shown modest antiviral activity against influenza A virus, suggesting potential uses in antiviral drug development (Wang et al., 2013).

Neuroleptic Agents

Structural manipulation of piperazine and piperidine derivatives has led to compounds with potent H1-antagonist activity, highlighting the potential of such molecules in developing neuroleptic agents without undesirable side effects (Abou-Gharbia et al., 1995).

Mechanism of Action

Target of Action

AKOS005185523, also known as 8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione, 8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione, or F2636-0251, is a novel compound with a unique mechanism of action. The primary target of this compound is a novel immune checkpoint known as IGSF8 . IGSF8 is an immune checkpoint discovered by GV20 scientists .

Mode of Action

F2636-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody that binds to IGSF8 and blocks the interaction with its receptors . By blocking the interaction of IGSF8 with its receptors, F2636-0251 inhibits the downstream signaling pathways that are activated by IGSF8.

Biochemical Pathways

It is known that the blockade of igsf8 results in compelling monotherapy anti-tumor activity as well as synergy with anti-pd1 across multiple syngeneic tumor models .

Pharmacokinetics

The pharmacokinetics of F2636-0251 are currently being studied in a Phase 1 clinical trial . This study is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of F2636-0251 administered intravenously .

Result of Action

The result of F2636-0251’s action is a reduction in tumor growth and proliferation. Preclinical data have demonstrated that antibody blockade of IGSF8 results in compelling monotherapy anti-tumor activity as well as synergy with anti-PD1 across multiple syngeneic tumor models .

Action Environment

The action environment of F2636-0251 is within the tumor microenvironment. The efficacy and stability of F2636-0251 may be influenced by various environmental factors within the tumor microenvironment, such as the presence of other immune cells, the expression levels of other immune checkpoints, and the overall immune status of the patient. These factors are currently being studied in clinical trials .

properties

IUPAC Name |

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN6O2/c1-17-4-3-5-19(14-17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-12-10-30(11-13-31)15-18-6-8-20(26)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,28,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYIPEJNJIDUCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=C(C=C5)F)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(3-Chloro-4-fluorophenyl)(cyano)amino]ethoxy}ethan-1-ol](/img/structure/B2740588.png)

![2-(benzylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2740591.png)

![1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2740593.png)

![2-(2-pyridinyl)-6-(trifluoromethyl)-N-[2-(trifluoromethyl)benzyl]-4-pyrimidinamine](/img/structure/B2740596.png)

![1-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2740598.png)

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2740599.png)

![2-Chloro-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide](/img/structure/B2740601.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one](/img/structure/B2740602.png)

![2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2740606.png)